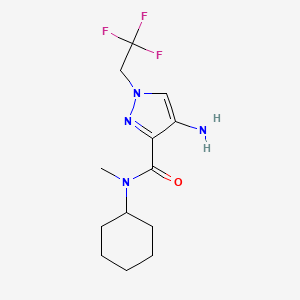
4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic compound, also known as A-769662, which has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Mecanismo De Acción
4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ-subunit of the AMPK complex, leading to allosteric activation. This activation results in the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. The activation of AMPK also leads to the inhibition of mTOR signaling, which plays a crucial role in cell growth and proliferation.
Biochemical and Physiological Effects:
Activation of AMPK by 4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It improves glucose uptake in cells, leading to improved insulin sensitivity and glucose metabolism. It also enhances fatty acid oxidation and inhibits lipogenesis, leading to decreased lipid accumulation in cells. Additionally, it has been shown to induce apoptosis in cancer cells and has neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a potent and specific activator of AMPK, making it a useful tool for studying the role of AMPK in various biological processes. However, its high potency and specificity can also be a limitation, as it may lead to off-target effects and toxicity in cells. Additionally, the compound is relatively expensive and may not be readily available in some research settings.
Direcciones Futuras
There are several future directions for the study of 4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. Further studies are needed to investigate the long-term effects of the compound on glucose and lipid metabolism in vivo. Additionally, the compound's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease requires further investigation. Furthermore, the development of more potent and selective AMPK activators based on the structure of 4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide may lead to the discovery of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves the reaction of 2,2,2-trifluoroethyl isocyanate with cyclohexylmethylamine, followed by the reaction with 4-amino-1H-pyrazole-3-carboxylic acid. The final product is obtained through purification and crystallization processes. This compound is typically synthesized in the laboratory using standard organic chemistry techniques.
Aplicaciones Científicas De Investigación
4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders. The compound activates AMPK, which regulates glucose and lipid metabolism, leading to improved insulin sensitivity and glucose uptake in cells. Additionally, it has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Furthermore, it has neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
4-amino-N-cyclohexyl-N-methyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N4O/c1-19(9-5-3-2-4-6-9)12(21)11-10(17)7-20(18-11)8-13(14,15)16/h7,9H,2-6,8,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFDUORIYCEWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=NN(C=C2N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide](/img/structure/B2920542.png)
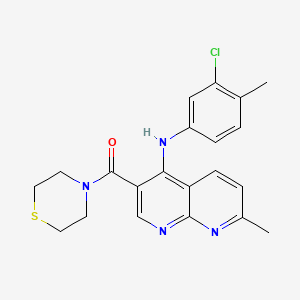
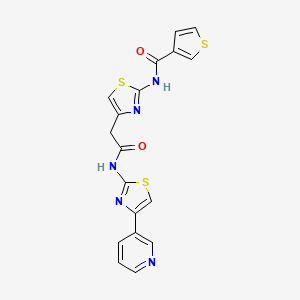
![2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2920546.png)
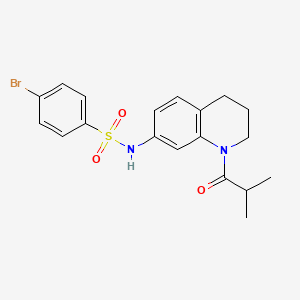
![5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2920553.png)
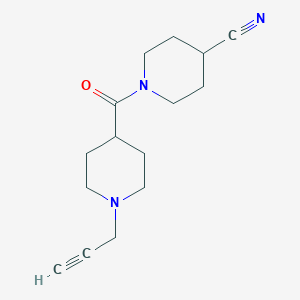
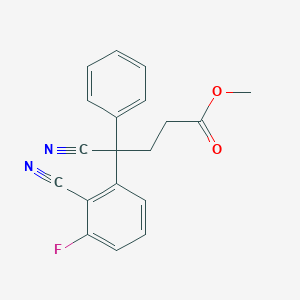
![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2920556.png)
![3-(2-methoxy-5-methylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920557.png)

![3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl](/img/structure/B2920561.png)